![molecular formula C17H14BrN3O B4233535 3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide](/img/structure/B4233535.png)
3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Overview
Description
3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor growth processes.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has anti-inflammatory and anti-tumor effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide in lab experiments is its potential for use in cancer treatment and neurological disorders. However, one limitation is that the mechanism of action is not fully understood, making it difficult to determine its full potential.
Future Directions
For research on 3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide include further studies on its mechanism of action, potential use in cancer treatment, and potential use in treating neurological disorders. Additionally, further studies on its toxicity and side effects are also needed to determine its safety for use in humans.
In conclusion, 3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a potential candidate for cancer treatment and neurological disorder treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
3-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has been studied for its potential use in various scientific research fields. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-bromo-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12-10-16(21(20-12)15-8-3-2-4-9-15)19-17(22)13-6-5-7-14(18)11-13/h2-11H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOHCZTAOORCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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